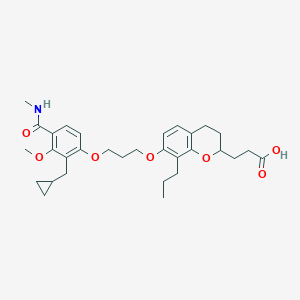

7-(3-(2-(Cyclopropylmethyl)-3-methoxy-4-((methylamino)carbonyl)phenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SC-51146 is a small molecule drug that acts as a potent antagonist of leukotriene B4 receptors. Leukotriene B4 is a pro-inflammatory mediator involved in various inflammatory diseases. SC-51146 has been studied for its potential therapeutic applications in conditions where excessive levels of leukotriene B4 are implicated, such as psoriasis and inflammatory bowel disease .

化学反应分析

SC-51146 undergoes various chemical reactions, primarily focusing on its interaction with leukotriene B4 receptors. It acts as a competitive antagonist, binding to high-affinity sites on human neutrophils with a dissociation constant of 1.5 nM . The compound inhibits polymorphonuclear leukocyte chemotaxis and degranulation induced by leukotriene B4, with IC50 values of 38 nM and 29 nM, respectively . The specificity of SC-51146 for leukotriene B4 receptors is significantly higher compared to other receptors, making it a valuable tool for studying leukotriene B4-mediated inflammatory pathways .

科学研究应用

SC-51146 has been extensively studied for its potential therapeutic applications in inflammatory diseases. Its ability to specifically antagonize leukotriene B4 receptors makes it a promising candidate for treating conditions such as psoriasis, inflammatory bowel disease, and other diseases characterized by excessive neutrophil infiltration . Additionally, SC-51146 has been used in research to elucidate the role of leukotriene B4 in the pathogenesis of various inflammatory conditions .

作用机制

The mechanism of action of SC-51146 involves its binding to leukotriene B4 receptors on human neutrophils. By acting as a competitive antagonist, SC-51146 prevents leukotriene B4 from binding to its receptors, thereby inhibiting leukotriene B4-induced chemotaxis and degranulation of neutrophils . This action helps reduce inflammation and the associated symptoms in diseases where leukotriene B4 plays a critical role .

相似化合物的比较

SC-51146 is similar to other leukotriene B4 receptor antagonists such as SC-41930, SC-53228, and SC-53229 . Compared to SC-41930, SC-51146 has a higher affinity for leukotriene B4 receptors and improved specificity . This makes SC-51146 a more potent and selective antagonist, providing better therapeutic potential in inflammatory diseases .

References

属性

CAS 编号 |

141059-52-1 |

|---|---|

分子式 |

C31H41NO7 |

分子量 |

539.7 g/mol |

IUPAC 名称 |

3-[7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid |

InChI |

InChI=1S/C31H41NO7/c1-4-6-23-26(14-10-21-9-11-22(39-29(21)23)12-16-28(33)34)37-17-5-18-38-27-15-13-24(31(35)32-2)30(36-3)25(27)19-20-7-8-20/h10,13-15,20,22H,4-9,11-12,16-19H2,1-3H3,(H,32,35)(H,33,34) |

InChI 键 |

YWYUQSGYKDEAMJ-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CC2=C1OC(CC2)CCC(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)NC)OC)CC4CC4 |

规范 SMILES |

CCCC1=C(C=CC2=C1OC(CC2)CCC(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)NC)OC)CC4CC4 |

同义词 |

7-(3-(2-(cyclopropylmethyl)-3-methoxy-4-((methylamino)carbonyl)phenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propanoic acid SC 51146 SC 53228 SC-51146 SC-53228 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)

![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)

![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)